- Preparation of fused pyridone hydrazides as anticancer drugs., World Intellectual Property Organization, , ,
Cas no 94695-50-8 (2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester)
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Properties
Names and Identifiers
-
- ETHYL 2,3,4,5-TETRAFLUOROBENZOYL ACETATE
- 2,3,4,5-Tetrafluorobenzoyl acetic acid, ethyl ester
- Methyl (2,3,4,5-Tetrafluoro-Benzoyl)Acetate
- 3-oxo-3-(2,3,4,5-tetrafluoro-phenyl)-propionic acid ethyl ester
- (2,3,4,5-Tetrafluorobenzoyl)Acetic Acid Ethyl Ester
- Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate
- 2,3,4,5-Tetrafluorob
- ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
- Ethyl 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propionate
- 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propionic Acid Ethyl Ester
- Ethyl2,3,4,5-tetrafluoro-b-oxobenzenepropanoate
- Ethyl 2,3,4,5-tetrafluoro-b-oxobenzenepropionate
- Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate
- Ethyl a-(2,3,4,5-tetrafluorobenzoyl)acetate
- Ethyl2,3,4,5-tetrafluorobenzoylacetate
- Ethyl 2,3,4,5-tetrafluorobenzoylacetate
- ethyl 3-(2,3,4,5-tetrafluorophenyl)-3-oxopropanoate
- KWDVJYLIAJHEOW-UHFFFAOYSA-N
- ethyl 2,3,4,5-tetrafluoro-beta-oxobenzenepropanoate
- 2,3,4,5-tetrafluorobenzoylacetic acid, ethyl ester
- PubChem2689
- Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate (ACI)
- Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropionate
- Ethyl α-(2,3,4,5-tetrafluorobenzoyl)acetate
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
- AG-690/36545036
- DTXSID70344983
- E0759
- EN300-1725192
- Ethyl (2345-Tetrafluorobenzoyl)acetate
- 2,3,4,5-tetrafluoro-beta-oxo-benzeneproprionic acid, ethyl ester
- Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate
- EC 700-167-6
- ethyl 2,3,4,5-tetrafluorobenzoyl-acetate
- Ethyl 2,3,4,5-tetrafluorobenzoyl acetate
- SCHEMBL1185918
- 2-(2,3,4,5-tetrafluorobenzoyl)acetic acid, ethyl ester
- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester
- Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate #
- DB-057522
- ethyl alpha-(2,3,4,5-tetrafluorobenzoyl)acetate
- C11H8F4O3
- 2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic acid, ethyl ester
- 2,3,4,5-tetrafluorobeta-oxo-benzenepropanoic acid, ethyl ester
- ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propionate
- NS00009908
- AC-7594
- SY057196
- MFCD00523020
- BCP13423
- 94695-50-8
- 3-Oxo-3-(2,3,4,5-tetrafluorophenyl)propionic acid, ethyl ester
- 2,3,4,5-tetrafluoro-beta-oxobenzenepropanoic acid, ethyl ester
- ethyl-(2',3',4',5'-tetrafluorobenzoyl)-ethanoate
- AKOS015838707
- AS-33243
- +Expand
-
- MFCD00523020
- KWDVJYLIAJHEOW-UHFFFAOYSA-N
- 1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3
- O=C(CC(C1C(F)=C(F)C(F)=C(F)C=1)=O)OCC
Computed Properties
- 264.04100
- 0
- 7
- 5
- 264.04095676g/mol
- 18
- 323
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 3
- 0
- 43.4
Experimental Properties
- 2.37890
- 43.37000
- 1.456
- 100°C/0.1mmHg(lit.)
- 41-44 ºC
- 123℃
- Not determined
- Not determined
- 1.384
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Security Information
- 24/25
- Xi
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- Warning
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Customs Data
- 2918300090
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Price
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Synthesis
Synthetic Circuit 1
1.2 Solvents: Acetonitrile ; 15 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; < 25 °C
Synthetic Circuit 2
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 15 min, 0 °C; 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; < 25 °C
- Preparation of substituted quinobenzoxazine analogs as antitumor agents, United States, , ,
Synthetic Circuit 3
1.2 Reagents: Magnesium Solvents: Carbon tetrachloride , Ethanol , Toluene ; rt → reflux; 1 h, reflux; 1.5 h, 60 °C; 60 °C → 5 °C
1.3 Solvents: Toluene ; 40 min, 0 - 5 °C; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 4 h, reflux; reflux → rt
- Synthesis, structure and antibacterial activity of 4,4'-(methylene)bis[1,2-dihydro-2-phenyl-53-(2,3,4,5-tetrafluorophenyl)-3-pyrazolone]Qufu Shifan Daxue Xuebao, 2010, 36(3), 83-87,
Synthetic Circuit 4
- Synthesis of ethyl (2,3,4,5-tetrafluorobenzoyl)acetateHuaxue Shiji, 2001, 23(6), 372-373,
Synthetic Circuit 5
- Process for preparation of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)acetate, China, , ,
Synthetic Circuit 6
1.2 -
- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterialsJournal of Medicinal Chemistry, 1988, 31(5), 991-1001,
Synthetic Circuit 7
- Improved method for preparation of 2,3,4,5-tetrafluorobenzoylacetic acid ethyl ester, China, , ,
Synthetic Circuit 8
- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Raw materials
- 1,3-diethyl propanedioate
- 3-ethoxy-3-oxo-propanoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- Ethyl potassium malonate
- 2,3,4,5-Tetrafluorobenzoyl chloride
- diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Preparation Products
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Suppliers
2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester Related Literature
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Henan Li,Yawen Mu,Shanshan Qian,Jusheng Lu,Yakun Wan,Guodong Fu,Songqin Liu Analyst, 2015,140, 567-573
-
Pramodkumar D. Jadhav RSC Adv., 2020,10, 14803-14803
-
Thorben R. Schulte,Marcel Krick,Carmen I. Asche,Sabrina Freye,Guido H. Clever RSC Adv., 2014,4, 29724-29728
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Takao Gunji,Toyokazu Tanabe,Takashi Tsuda,Masahiro Miyauchi,Genki Kobayashi,Futoshi Matsumoto Catal. Sci. Technol., 2014,4, 1436-1445
-
Yuji Nagai,Jun Takahashi,Natsuki Onuma,Takashi Ito J. Mater. Chem. C, 2017,5, 527-530
-
Mengmeng Xing,Qian Sun,Chun Zeng,Huize Wang,Dan Zhao,Ning Zhang,Sanguo Hong RSC Adv., 2017,7, 18830-18837
-
Jeremy F. Schultz,Bing Yang,Nan Jiang Nanoscale, 2020,12, 2726-2731
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Juan Xu,Rongkai Du,Lvying Wu,Xianrui Zhang,Su Guan,Lei Zhang,Lifeng Ning,Shan Li New J. Chem., 2020,44, 852-860
94695-50-8 (2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester) Related Products
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